Methyl 3-chloro-2,5-dimethyl-6-hydroxy-p-anisate
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Overview
Description
Methyl 3-chloro-2,5-dimethyl-6-hydroxy-p-anisate is an organic compound with the molecular formula C11H13ClO4 It is a derivative of anisic acid and features a chloro, dimethyl, and hydroxy substitution on the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-chloro-2,5-dimethyl-6-hydroxy-p-anisate typically involves the esterification of the corresponding carboxylic acid. The process begins with the chlorination of 2,5-dimethyl-6-hydroxybenzoic acid, followed by methylation using methanol in the presence of an acid catalyst. The reaction conditions often require controlled temperatures and specific catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common to achieve the desired product quality and consistency .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-chloro-2,5-dimethyl-6-hydroxy-p-anisate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2) under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 3-chloro-2,5-dimethyl-6-oxo-p-anisate, while reduction could produce 3-hydroxy-2,5-dimethyl-6-hydroxy-p-anisate .
Scientific Research Applications
Methyl 3-chloro-2,5-dimethyl-6-hydroxy-p-anisate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which methyl 3-chloro-2,5-dimethyl-6-hydroxy-p-anisate exerts its effects involves interactions with specific molecular targets. The hydroxy and chloro groups play a crucial role in binding to active sites of enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-chloro-2,5-dimethyl-4-hydroxybenzoate
- Methyl 3-chloro-2,5-dimethyl-6-methoxybenzoate
- Methyl 3-chloro-2,5-dimethyl-6-hydroxybenzoate
Uniqueness
Methyl 3-chloro-2,5-dimethyl-6-hydroxy-p-anisate is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both chloro and hydroxy groups on the aromatic ring allows for diverse chemical modifications and interactions, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
85098-93-7 |
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Molecular Formula |
C11H13ClO4 |
Molecular Weight |
244.67 g/mol |
IUPAC Name |
methyl 5-chloro-2-hydroxy-4-methoxy-3,6-dimethylbenzoate |
InChI |
InChI=1S/C11H13ClO4/c1-5-7(11(14)16-4)9(13)6(2)10(15-3)8(5)12/h13H,1-4H3 |
InChI Key |
ALHKAHMAUJFZGF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1Cl)OC)C)O)C(=O)OC |
Origin of Product |
United States |
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